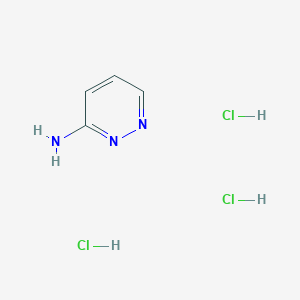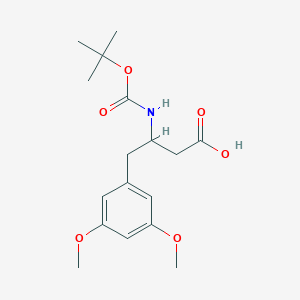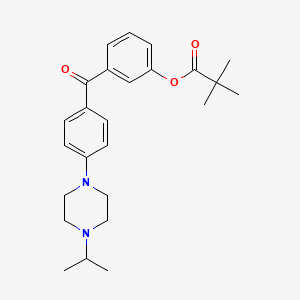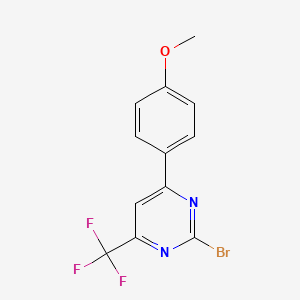![molecular formula C18H17NO6S2 B13717599 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-benzoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylsulfonylsulfanylpropanoic acid in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with similar structural features.
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid: A derivative of benzothiazole with antitumor properties.
Uniqueness
2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonylsulfanyl group, in particular, provides additional sites for chemical modification and enhances its potential for diverse applications.
Properties
Molecular Formula |
C18H17NO6S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
NGQQVLYXKREEOA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)


![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)


![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)

![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

